molecular formula C8H7FO2 B6178913 4-(fluoromethoxy)benzaldehyde CAS No. 2242622-35-9

4-(fluoromethoxy)benzaldehyde

Cat. No.: B6178913
CAS No.: 2242622-35-9
M. Wt: 154.1
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Description

4-(Fluoromethoxy)benzaldehyde is a benzaldehyde derivative substituted with a fluoromethoxy (-OCH₂F) group at the para position. The fluoromethoxy group combines the electron-withdrawing effects of fluorine with the alkoxy moiety, influencing the compound’s electronic and steric properties. This substitution enhances reactivity in electrophilic and nucleophilic aromatic substitutions, making it valuable in synthesizing heterocycles, dyes, and pharmaceutical intermediates. Applications of such fluorinated benzaldehydes span materials science (e.g., solvatochromic dyes) and medicinal chemistry due to their metabolic stability and bioavailability .

Properties

CAS No.

2242622-35-9

Molecular Formula

C8H7FO2

Molecular Weight

154.1

Purity

95

Origin of Product

United States

Preparation Methods

4-(fluoromethoxy)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with fluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

4-(fluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4-(fluoromethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of fluorescent probes and imaging agents due to its ability to interact with biological molecules.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(fluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The fluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -OCH₂F) lower electron density at the aromatic ring, increasing reactivity in nucleophilic substitutions compared to electron-donating groups (e.g., -OCH₃) .
  • Fluorinated alkoxy groups enhance metabolic stability and bioavailability compared to non-fluorinated analogs .
  • Long-chain alkoxy substituents (e.g., hexyloxy) increase lipophilicity, improving membrane permeability but reducing aqueous solubility .

Nucleophilic Aromatic Substitution (NAS):

  • 4-Fluorobenzaldehyde undergoes NAS with 4-methoxyphenol in DMSO/K₂CO₃ to yield 4-(4-methoxyphenoxy)benzaldehyde, leveraging fluorine’s electron-withdrawing effect to activate the ring .
  • 4-(Trifluoromethyl)benzaldehyde reacts with isothiocyanates to form thiourea derivatives, a key step in antimicrobial agents .

Condensation Reactions:

  • 4-(Difluoromethoxy)benzaldehydes participate in aldol condensations to form difluoroboron complexes for fluorescent probes .
  • 4-Fluoro-3-methoxybenzaldehyde is used in hydrazone formation for acetylcholinesterase inhibitors, where the fluorine atom stabilizes the transition state .

Comparative Reactivity :

  • Fluoromethoxy vs. Trifluoromethyl : The -CF₃ group induces stronger electron withdrawal, accelerating NAS but reducing regioselectivity compared to -OCH₂F .
  • Fluoromethoxy vs. Methoxy : The -OCH₂F group enhances electrophilicity, enabling faster reactions with nucleophiles like thiosemicarbazide .

Key Trends :

  • Electron-withdrawing substituents enhance antimicrobial and anticancer activities by improving target binding and metabolic stability .
  • Amino groups (e.g., -NMe₂) increase bioavailability but may reduce specificity due to nonspecific interactions .

Insights :

  • Fluorinated aldehydes generally require careful handling due to irritant properties.
  • Chlorinated analogs pose higher toxicity risks compared to fluorinated derivatives .

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